molecular formula C12H14FNO B7901386 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]

5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]

Cat. No. B7901386
M. Wt: 207.24 g/mol
InChI Key: QAJSCZSRUBMWMH-UHFFFAOYSA-N
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Patent
US07449475B2

Procedure details

Ethyl chloroformate (65.6 mg, 0.604 mmol) was added to a solution of 1′-benzyl-5-fluoro-3H-spiro[1-benzofuran-2,4′-piperidin](150 mg, 0.504 mmol) in toluene (2 mL) and the reaction mixture was refluxed overnight. The reaction mixture was cooled to room temperature, diluted by addition of toluene, washed successively with aqueous NaHCO3 and H2O. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The residue was dissolved in ethanol (3.5 mL), aqueous KOH (800 mg, KOH in 0.8 mL H2O) was added and the reaction mixture was stirred at reflux temperature overnight, cooled to room temperature, ethanol was removed in vacuo. Aqueous layer was extracted with Et2O, combined ether layer was washed with 3N aqueous HCl. Combined aqueous layer was made pH 10 by addition of aqueous NaOH. The basic solution was extracted with ethyl acetate. The combined organic layer was washed with H2O, dried over Na2SO4, filtered and concentrated. The residue was purified by HPLC (10-55% CH3CN in H2O, 0.1% NH4OH) to give the titled compound (49 mg).
Quantity
65.6 mg
Type
reactant
Reaction Step One
Name
1′-benzyl-5-fluoro-3H-spiro[1-benzofuran-2,4′-piperidin]
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(OCC)=O.C([N:14]1[CH2:19][CH2:18][C:17]2([CH2:23][C:22]3[CH:24]=[C:25]([F:28])[CH:26]=[CH:27][C:21]=3[O:20]2)[CH2:16][CH2:15]1)C1C=CC=CC=1>C1(C)C=CC=CC=1>[F:28][C:25]1[CH:26]=[CH:27][C:21]2[O:20][C:17]3([CH2:16][CH2:15][NH:14][CH2:19][CH2:18]3)[CH2:23][C:22]=2[CH:24]=1

Inputs

Step One
Name
Quantity
65.6 mg
Type
reactant
Smiles
ClC(=O)OCC
Name
1′-benzyl-5-fluoro-3H-spiro[1-benzofuran-2,4′-piperidin]
Quantity
150 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)OC1=C(C2)C=C(C=C1)F
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed successively with aqueous NaHCO3 and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (3.5 mL)
ADDITION
Type
ADDITION
Details
aqueous KOH (800 mg, KOH in 0.8 mL H2O) was added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
ethanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with Et2O, combined ether layer
WASH
Type
WASH
Details
was washed with 3N aqueous HCl
ADDITION
Type
ADDITION
Details
by addition of aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC (10-55% CH3CN in H2O, 0.1% NH4OH)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(CC3(CCNCC3)O2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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